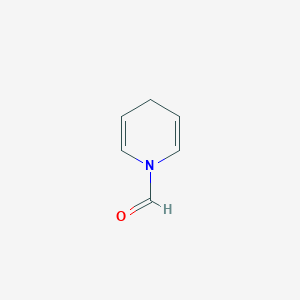
Pyridine-1(4H)-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine-1(4H)-carbaldehyde is a heterocyclic aromatic organic compound with the molecular formula C6H5NO. It features a pyridine ring with an aldehyde functional group at the 1-position. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-1(4H)-carbaldehyde can be synthesized through several methods:
Condensation of 1,5-dicarbonyl compounds: This involves the reaction of 1,5-dicarbonyl compounds with ammonia or hydroxylamine, followed by oxidation.
Cycloaddition reactions: The [4+2] cycloaddition of 1-azadienes with alkenes or alkynes, followed by oxidation, is another method.
Industrial Production Methods: Industrial production often involves the condensation of carbonyl compounds or cycloaddition reactions, similar to laboratory methods but optimized for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Pyridine-1(4H)-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine carboxylic acids.
Reduction: Reduction can yield pyridine-1(4H)-methanol.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Pyridine carboxylic acids.
Reduction: Pyridine-1(4H)-methanol.
Substitution: Various substituted pyridines depending on the reagent used.
Scientific Research Applications
Pyridine-1(4H)-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine-1(4H)-carbaldehyde involves its interaction with various molecular targets:
Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Receptors: It can act as a ligand for certain receptors, modulating their activity.
Pathways: It can influence biochemical pathways by altering the activity of key enzymes and receptors.
Comparison with Similar Compounds
Pyridine-1(4H)-carbaldehyde can be compared with other similar compounds:
Pyridine-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position, leading to different reactivity and applications.
Pyridine-3-carbaldehyde: Aldehyde group at the 3-position, also resulting in distinct chemical behavior.
Pyridine-4-carbaldehyde: Aldehyde group at the 4-position, used in different synthetic routes and applications.
Uniqueness: this compound is unique due to its specific position of the aldehyde group, which influences its reactivity and makes it suitable for particular synthetic applications .
Properties
CAS No. |
103025-33-8 |
|---|---|
Molecular Formula |
C6H7NO |
Molecular Weight |
109.13 g/mol |
IUPAC Name |
4H-pyridine-1-carbaldehyde |
InChI |
InChI=1S/C6H7NO/c8-6-7-4-2-1-3-5-7/h2-6H,1H2 |
InChI Key |
VUXQBGWZRSYHQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


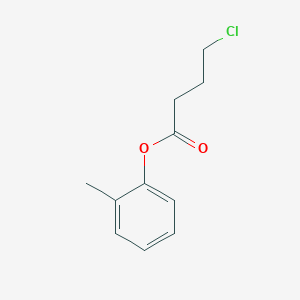
![1H-Pyrrolo[2,3-d]pyrimidin-4-amine, 2,5-dimethyl-N-(3-methylphenyl)-](/img/structure/B14338199.png)
![3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine](/img/structure/B14338203.png)
![Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate](/img/structure/B14338204.png)

![[1,1'-Biphenyl]-2-carboxaldehyde, 2'-acetyl-](/img/structure/B14338219.png)

![(4-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B14338228.png)
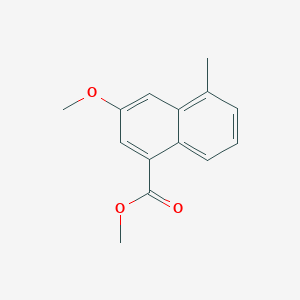
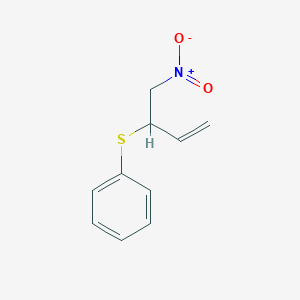
![Pyridine, 4-[2-(octylsulfinyl)ethyl]-](/img/structure/B14338239.png)
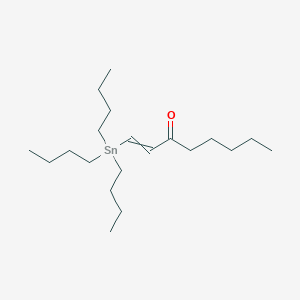

![1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14338282.png)
